molecular formula C32H31N3O5 B297683 N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

Cat. No. B297683
M. Wt: 537.6 g/mol
InChI Key: QSBUWPJCGYJXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA is a small molecule that can activate the immune system to fight cancer cells, making it a promising candidate for cancer immunotherapy.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide involves the activation of the immune system. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide works by binding to a protein called STING (Stimulator of Interferon Genes), which is found in immune cells. Binding to STING activates a signaling pathway that leads to the production of cytokines, which help to stimulate the immune response. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide also inhibits the growth of new blood vessels in tumors, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, which help to stimulate the immune response. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide also inhibits the growth of new blood vessels in tumors, which can help to prevent the spread of cancer. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide also has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. However, N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide also has some limitations for lab experiments. It has a short half-life in the body, which can make it difficult to study in vivo. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide. One area of research is to study the combination of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide with other anti-cancer agents. Combining N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide with other agents may enhance its anti-tumor activity and reduce toxicity. Another area of research is to study the use of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide in combination with immunotherapy. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide may enhance the immune response to cancer cells, making it a promising candidate for combination therapy. Finally, more research is needed to understand the mechanism of action of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide and to identify potential biomarkers that can be used to predict response to treatment.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide involves several steps. The first step is the synthesis of 3,4-dimethylphenyl acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methoxy-4-nitrophenol to form the corresponding ester. The ester is then reduced to the alcohol, which is then coupled with 3-(4-methoxyphenyl)-2-aminobenzoic acid to form N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer models, including lung, breast, colon, and prostate cancer. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide works by activating the immune system to fight cancer cells. It does this by inducing the production of cytokines, which are proteins that help to regulate the immune response. N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has also been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the spread of cancer.

properties

Product Name

N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

Molecular Formula

C32H31N3O5

Molecular Weight

537.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C32H31N3O5/c1-20-9-11-23(17-21(20)2)33-30(36)19-40-28-16-10-22(18-29(28)39-4)31-34-27-8-6-5-7-26(27)32(37)35(31)24-12-14-25(38-3)15-13-24/h5-18,31,34H,19H2,1-4H3,(H,33,36)

InChI Key

QSBUWPJCGYJXBS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC)C

Origin of Product

United States

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